N-(2-METHOXY-5-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE
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Overview
Description
The compound N-(2-METHOXY-5-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthyridine core substituted with a methoxy-methylphenyl group and a pyrrolidinylmethanone moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution with the methoxy-methylphenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the pyrrolidinylmethanone moiety: This can be done through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-5-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(2-METHOXY-5-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile
Uniqueness
N-(2-METHOXY-5-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE: is unique due to its specific substitution pattern and the presence of both a naphthyridine core and a pyrrolidinylmethanone moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(2-methoxy-5-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-14-6-9-19(28-3)18(12-14)25-20-16-8-7-15(2)24-21(16)23-13-17(20)22(27)26-10-4-5-11-26/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFAAYUTWYUTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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